5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-amino-1-(thiadiazol-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(3-6)4-7-5-14-11-10-7/h1-3,5H,4,9H2 |
InChI Key |
FAGIEMZROUVTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a crucial scaffold in this compound and is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives. The most common and reliable methods include:
Cyclization of Thiosemicarbazides:
Thiosemicarbazide or substituted thiosemicarbazides undergo cyclization with various reagents such as acetyl chloride, cyanogen halides, or dehydrating agents to form 2-amino-5-substituted-1,3,4-thiadiazoles. For example, the reaction of thiosemicarbazide with acetyl chloride results in direct cyclization to form the thiadiazole ring with an amino group at the 2-position.Acylation followed by Dehydration:
Acylation of thiosemicarbazide derivatives with carboxylic acids or acid derivatives followed by dehydration using reagents like sulfuric acid, polyphosphoric acid, or methane sulfonic acid is another widely used approach. This method yields 5-substituted 2-amino-thiadiazoles with high purity and yield.Use of Orthoformate Esters:
Reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of concentrated hydrochloric acid provides a route to 2-alkylamino-1,3,4-thiadiazoles substituted at the 5-position.
Functionalization to Attach the Dihydropyridinone Moiety
After synthesis of the thiadiazole ring, the next step involves linking it to the dihydropyridin-2-one ring via a methylene bridge at the nitrogen atom (N-1 position) of the dihydropyridinone.
Methylene Bridge Formation:
This is typically achieved by alkylation reactions where the 1,2-dihydropyridin-2-one nitrogen is reacted with a halomethyl-substituted thiadiazole derivative or by using formaldehyde derivatives under controlled conditions to form the N-methylene linkage.Cyclization and Substitution Strategies:
The dihydropyridinone ring can be constructed first, followed by substitution at the N-1 position with a thiadiazolylmethyl group. Alternatively, the thiadiazole ring can be pre-formed and then attached to the dihydropyridinone via nucleophilic substitution reactions involving activated methylene groups.
Representative Reaction Conditions and Yields
Detailed Research Findings and Notes
The use of methane sulfonic acid as a dehydrating agent has been reported to improve yields and purity of 1,3,4-thiadiazole derivatives compared to traditional reagents like sulfuric acid or polyphosphoric acid.
The direct cyclization of thiosemicarbazide with acetyl chloride is a straightforward and general method applicable to various substituents, allowing for the synthesis of diverse 5-substituted 2-amino-1,3,4-thiadiazoles.
For the attachment of the thiadiazole ring to the dihydropyridinone , mild alkylation conditions using halomethyl derivatives and bases like triethylamine in polar aprotic solvents (e.g., DMF, THF) provide good yields while minimizing side reactions.
Purification typically involves crystallization or chromatographic methods to achieve high purity suitable for further applications or biological testing.
Summary Table of Preparation Route
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiadiazole or dihydropyridinone rings .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has demonstrated that derivatives of 5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one exhibit antimicrobial activity. For instance, studies have shown that certain analogs can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Case studies have reported promising results in specific cancer types, suggesting a need for further clinical evaluation.
Anti-inflammatory Effects
Another notable application is its anti-inflammatory activity. Research indicates that the compound can reduce inflammation markers in various models of inflammatory diseases. This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Synthesis and Derivatives
The synthesis of 5-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity. For example, modifications at the thiadiazole ring have led to compounds with improved potency against specific targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific modifications significantly increased their antibacterial activity compared to the parent compound .
Case Study 2: Anticancer Potential
In vitro assays on human cancer cell lines demonstrated that one derivative of the compound reduced cell viability by over 70% at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In cancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Substituent Analysis and Implications
Thiadiazole vs. In contrast, the 1,3-thiazole analog () has one sulfur and one nitrogen, offering different electronic and steric profiles .
Aromatic vs. Methoxymethyl () and 2-methoxyethyl () substituents are aliphatic ethers, likely improving solubility in polar solvents compared to aromatic analogs .
The bulkier 2-methoxyethyl group () may reduce steric hindrance compared to aromatic substituents .
Biological Activity
5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one can be represented as follows:
This compound features a dihydropyridinone core linked to a thiadiazole moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one can be categorized into several key areas:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown efficacy against various bacterial strains. The presence of the thiadiazole moiety enhances the interaction with microbial targets, leading to increased antibacterial activity .
Antidiabetic Effects
Recent studies have demonstrated that derivatives of thiadiazole exhibit inhibitory action against key enzymes involved in carbohydrate metabolism. Specifically, compounds similar to 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one have shown promising results in inhibiting α-amylase and α-glucosidase activities. This suggests potential applications in managing diabetes .
Neuroprotective Properties
Thiadiazole derivatives have also been investigated for their neuroprotective effects. In particular, they are thought to prevent the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. This mechanism positions them as potential therapeutic agents for neurodegenerative disorders .
The biological activity of 5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion.
- Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties that help mitigate oxidative stress in cells.
- Interaction with Biological Targets : The heteroatoms in the thiadiazole structure facilitate interactions with various biological targets including kinases and receptors involved in cellular signaling pathways .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, it was found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The IC50 values ranged from 6.70 mM to 8.42 mM for selected derivatives .
| Compound | Target Bacteria | IC50 (mM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.70 |
| Compound B | Escherichia coli | 8.42 |
Study 2: Neuroprotective Potential
A separate investigation assessed the neuroprotective effects of thiadiazole derivatives on neuroblastoma cell lines. Results indicated that these compounds significantly reduced cell death induced by oxidative stress, showcasing their potential as neuroprotective agents .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk side reactions (e.g., ring-opening). |
| Base Choice | NaH, K₂CO₃ | Stronger bases (NaH) favor alkylation but require anhydrous conditions. |
| Solvent | DMF, THF | Polar aprotic solvents enhance nucleophilicity. |
Advanced Consideration :
Reaction scalability and regioselectivity depend on steric and electronic effects of substituents. For example, bulky groups on the thiadiazole may hinder alkylation, requiring microwave-assisted synthesis to accelerate kinetics .
How can X-ray crystallography resolve structural ambiguities in this compound, particularly tautomerism in the pyridinone ring?
Basic Research Question
X-ray diffraction is critical for confirming the keto-enol tautomeric state of the pyridinone ring. SHELXL refinement (via the SHELX suite) enables precise determination of bond lengths and angles, distinguishing between keto (C=O) and enol (C–OH) forms .
Q. Example Data from Analogous Structures :
| Compound | C=O Bond Length (Å) | C–O Bond Length (Å) | Tautomer |
|---|---|---|---|
| Pyridin-2-one derivative | 1.22 ± 0.02 | 1.32 ± 0.03 | Keto |
| Enol-form analog | 1.34 ± 0.02 | 1.25 ± 0.03 | Enol |
Advanced Consideration :
For disordered structures (e.g., partial enol/keto populations), high-resolution synchrotron data combined with Hirshfeld surface analysis can quantify tautomeric ratios. Refinement with SHELXL’s TWIN and HKLF5 commands is recommended for twinned crystals .
What spectroscopic methods are most effective for characterizing the thiadiazole-pyridinone hybrid structure?
Basic Research Question
- NMR :
- ¹H NMR : The NH₂ group in the pyridinone ring appears as a broad singlet (~δ 5.5–6.5 ppm). Thiadiazole protons resonate as singlets (δ 7.5–8.5 ppm) due to aromatic shielding .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~δ 165–170 ppm, while thiadiazole carbons range from δ 120–140 ppm .
- IR : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the pyridinone ring.
Advanced Consideration :
Dynamic NMR (VT-NMR) can probe rotational barriers in the thiadiazole-methylpyridinone linkage. For example, coalescence temperatures near 80°C suggest restricted rotation due to steric hindrance .
How do computational methods (DFT, MD) predict the compound’s reactivity and intermolecular interactions?
Advanced Research Question
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity, with electron density localized on the thiadiazole sulfur .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior. Radial distribution functions (RDFs) show strong hydrogen bonding between NH₂ and solvent molecules.
Basic Research Question
-
Stability Profile :
Condition Degradation Rate (%/month) Major Degradant pH 7.4 (PBS) 2.5 5-Amino-pyridinone (via thiadiazole cleavage). pH 2.0 (HCl) 15.0 Sulfur oxidation products. Dry, Argon 0.3 None detected.
Mitigation Strategy : Lyophilization with trehalose (1:1 w/w) reduces hydrolysis. Store under inert gas at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
